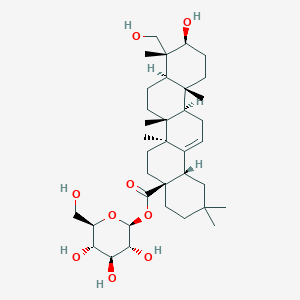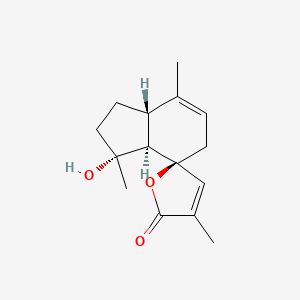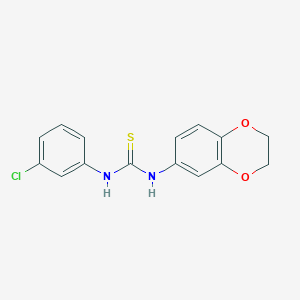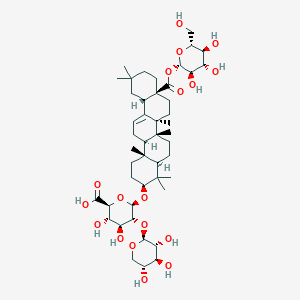
hederagenin 28-O-beta-D-glucopyranosyl ester
Übersicht
Beschreibung
Hederagenin-28-O-beta-D-Glucopyranosyl-Ester ist ein Triterpensaponin, das aus der Pflanze Ilex cornuta isoliert wurde . Diese Verbindung wurde auf ihre schützenden Wirkungen gegen durch Wasserstoffperoxid induzierte Myokardzellschädigung untersucht . Es ist bekannt für seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen und anderen Gesundheitszuständen .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen: Hederagenin-28-O-beta-D-Glucopyranosyl-Ester wird typischerweise aus natürlichen Quellen wie Ilex cornuta isoliert . Der Isolationsprozess umfasst Extraktions- und Reinigungsverfahren, um die Verbindung in reiner Form zu erhalten . Spezifische synthetische Wege und Reaktionsbedingungen für die Laborsynthese sind nicht weit verbreitet, da die Verbindung hauptsächlich aus natürlichen Quellen gewonnen wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von Hederagenin-28-O-beta-D-Glucopyranosyl-Ester umfasst die großtechnische Extraktion aus Pflanzenmaterialien. Der Prozess umfasst Lösungsmittelextraktion, Filtration und Reinigungsschritte, um eine hohe Reinheit und Ausbeute zu gewährleisten . Die Verbindung wird dann getrocknet und unter kontrollierten Bedingungen gelagert, um ihre Stabilität zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: Hederagenin-28-O-beta-D-Glucopyranosyl-Ester unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Hederagenin-28-O-beta-D-Glucopyranosyl-Ester verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Katalysatoren . Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den chemischen Reaktionen von Hederagenin-28-O-beta-D-Glucopyranosyl-Ester entstehen, sind verschiedene Derivate mit verbesserten biologischen Aktivitäten . Diese Derivate werden auf ihre potenziellen therapeutischen Anwendungen in verschiedenen Bereichen der Medizin untersucht .
Wissenschaftliche Forschungsanwendungen
Hederagenin-28-O-beta-D-Glucopyranosyl-Ester hat eine breite Palette von wissenschaftlichen Forschungsanwendungen . In der Chemie wird es als Ausgangsmaterial für die Synthese anderer bioaktiver Verbindungen verwendet . In der Biologie wird es auf seine schützenden Wirkungen auf Myokardzellen und seine potenzielle Rolle bei der Behandlung von Herz-Kreislauf-Erkrankungen untersucht . In der Medizin wird die Verbindung auf ihre entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften untersucht . Darüber hinaus hat es Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Therapeutika .
Wirkmechanismus
Der Wirkmechanismus von Hederagenin-28-O-beta-D-Glucopyranosyl-Ester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen im Körper . Die Verbindung entfaltet ihre Wirkung, indem sie oxidativen Stress und Entzündungen moduliert und so Zellen vor Schäden schützt . Es beeinflusst auch verschiedene Signalwege, die an Zellüberleben und Apoptose beteiligt sind .
Wirkmechanismus
Target of Action
Hederagenin 28-O-beta-D-glucopyranosyl ester is a triterpenoid saponin isolated from Ilex cornuta . Its primary target is myocardial cells, specifically those that have been subjected to oxidative stress .
Mode of Action
The compound interacts with its targets by exerting a protective effect against oxidative stress . This interaction and the resulting changes help to prevent damage to the myocardial cells .
Result of Action
The primary result of the action of this compound is the protection of myocardial cells against damage induced by H2O2 . This suggests that the compound may have potential therapeutic applications in conditions characterized by oxidative stress and damage to myocardial cells.
Biochemische Analyse
Biochemical Properties
Hederagenin 28-O-beta-D-glucopyranosyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable enzyme is glycosidase from Paenibacillus lactis 154, which specifically hydrolyzes the 28-O-beta-D-glucopyranosyl ester bond of oleanane-type saponins . This interaction highlights the compound’s role in modulating enzymatic activity and influencing metabolic pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. For instance, it has been shown to protect myocardial cells from hydrogen peroxide-induced injury, indicating its potential in mitigating oxidative stress . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to interact with glycosidase enzymes, as mentioned earlier, exemplifies its role in enzyme modulation . Furthermore, its anti-inflammatory properties suggest that it may influence the expression of genes involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound maintains its protective effects against oxidative stress over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective and anti-inflammatory effects, while higher doses may lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Its interaction with glycosidase enzymes, for example, highlights its role in the hydrolysis of glycosidic bonds and the modulation of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the compound’s interactions with cellular components and its overall impact on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hederagenin 28-O-beta-D-glucopyranosyl ester is typically isolated from natural sources such as Ilex cornuta . The isolation process involves extraction and purification techniques to obtain the compound in its pure form . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is primarily obtained from natural sources.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and purification steps to ensure high purity and yield . The compound is then dried and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Hederagenin 28-O-beta-D-glucopyranosyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities . These derivatives are studied for their potential therapeutic applications in different fields of medicine .
Wissenschaftliche Forschungsanwendungen
Hederagenin 28-O-beta-D-glucopyranosyl ester has a wide range of scientific research applications . In chemistry, it is used as a starting material for synthesizing other bioactive compounds . In biology, it is studied for its protective effects on myocardial cells and its potential role in treating cardiovascular diseases . In medicine, the compound is explored for its anti-inflammatory, antioxidant, and anticancer properties . Additionally, it has applications in the pharmaceutical industry for developing new drugs and therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Hederagenin-28-O-beta-D-Glucopyranosyl-Ester ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und biologischen Aktivitäten einzigartig . Ähnliche Verbindungen umfassen andere Triterpensaponine wie Hederagenin-3-O-beta-D-Glucopyranosyl-Ester und Hederagenin-28-O-beta-D-Glucopyranosyl (1→6)-beta-D-Glucopyranosyl-Ester . Diese Verbindungen haben ähnliche schützende Wirkungen auf Myokardzellen, unterscheiden sich jedoch in ihren chemischen Strukturen und spezifischen biologischen Aktivitäten .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMMBVSOQPALFO-DLQTVUGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-[(1S,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1258927.png)






![2-[(4-Hydroxy-3-methoxyphenyl)methyl]nonanamide](/img/structure/B1258939.png)
![(1S,2R,10S,11S,14R,15S)-14-(1-hydroxypropan-2-yl)-2,6,15-trimethyl-4-oxa-6-azatetracyclo[8.7.0.02,7.011,15]heptadecan-5-one](/img/structure/B1258940.png)
![(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentane-1-sulfonate](/img/structure/B1258942.png)
![(1S,4R,7S,9R,10R,13R,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B1258943.png)
![5-[(2E)-2-[(2-chloro-6-fluorophenyl)methoxyimino]ethyl]-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1258946.png)

